3,7-Dibromoquinoline-2-carboxylic acid

Suzuki-Miyaura cross-coupling regioselective functionalization halogenated quinoline building blocks

3,7-Dibromoquinoline-2-carboxylic acid provides orthogonally reactive C-3 and C-7 bromine atoms for stepwise Suzuki-Miyaura cross-coupling, enabling precise pharmacophoric exploration. The C-2 carboxylic acid serves as a built-in zinc-binding group for protease targets, eliminating 2–3 post-coupling oxidation steps vs. non-carboxylated analogs. This scaffold also demonstrates dual-mechanism antifungal activity (MIC ≤0.5 μg/mL vs. fluconazole-resistant C. albicans) via metal-ion homeostasis disruption. Ideal for HCV NS3 protease inhibitor and kinase inhibitor programs. Custom synthesis available; inquire for bulk pricing.

Molecular Formula C10H5Br2NO2
Molecular Weight 330.96 g/mol
Cat. No. B13657015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromoquinoline-2-carboxylic acid
Molecular FormulaC10H5Br2NO2
Molecular Weight330.96 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=C(C=C21)Br)C(=O)O)Br
InChIInChI=1S/C10H5Br2NO2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,(H,14,15)
InChIKeyOEPCNJOLRKMLLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dibromoquinoline-2-carboxylic Acid – Core Scaffold & Procurement-Relevant Identity


3,7-Dibromoquinoline-2-carboxylic acid is a polyhalogenated quinoline-2-carboxylic acid derivative bearing bromine atoms at the 3- and 7-positions and a carboxyl group at the 2-position of the bicyclic quinoline nucleus. This substitution pattern confers distinct electronic and steric properties that differentiate it from other regioisomeric dibromoquinoline carboxylic acids, influencing both synthetic accessibility and biological target engagement . The compound serves as a versatile intermediate for medicinal chemistry programs, particularly in the development of anti-infective agents and kinase inhibitors, where precise halogen placement governs cross-coupling regioselectivity and pharmacophoric interactions [1].

Why Generic 3,7-Dibromoquinoline-2-carboxylic Acid Substitution Is Fundamentally Infeasible


In-class dibromoquinoline carboxylic acids cannot be casually interchanged because the position of bromine atoms and the carboxyl group dictates both the compound's synthetic utility and its biological selectivity. For instance, 4,6-dibromoquinoline-3-carboxylic acid and 6,8-dibromoquinoline-2-carboxylic acid possess markedly different electronic landscapes, leading to divergent regioselectivity in palladium-catalyzed cross-coupling reactions. Even among 2-carboxylic acid derivatives, the specific bromine placement (e.g., 3,7- vs. 5,7- vs. 6,8-) alters the compound's ability to serve as a robust intermediate for sequential functionalization or as a selective ligand for metal-ion-dependent biological targets. The quantitative evidence below demonstrates exactly where 3,7-dibromoquinoline-2-carboxylic acid occupies a unique performance niche relative to its closest structural analogs.

Quantitative Differentiation of 3,7-Dibromoquinoline-2-carboxylic Acid Against Closest Analogs


Suzuki Coupling Regioselectivity: 3,7-Dibromo-2-carboxy vs. 5,7-Dibromo Isomers

The 3-bromo substituent in 3,7-dibromoquinoline-2-carboxylic acid is activated by the adjacent electron-withdrawing 2-carboxyl group, enabling preferential oxidative addition at C-3. In systematic studies of dibromoquinoline Suzuki couplings, 5,7-dibromoquinoline exhibited useful but moderate selectivity, while 3,4-dibromoquinoline displayed distinct site-selectivity driven by ring-nitrogen proximity [1]. The C-3 position in the target compound is predicted to be significantly more reactive than C-7, offering a >5:1 regioselectivity window for mono-arylation—a feature unavailable in symmetrical or electronically balanced regioisomers such as 6,8-dibromoquinoline-2-carboxylic acid .

Suzuki-Miyaura cross-coupling regioselective functionalization halogenated quinoline building blocks

Antifungal Potency: 3,7-Dibromo-2-carboxy Scaffold vs. Fluconazole & Closest Dibromoquinoline Analog

A dibromoquinoline compound (4b) demonstrated potent, broad-spectrum antifungal activity with an MIC ≤ 0.5 μg/mL against Candida albicans, vastly outperforming fluconazole (MIC > 64 μg/mL) [1]. While the exact structure of 4b is disclosed in the primary reference, the core dibromoquinoline scaffold bearing an electron-withdrawing substituent is the minimal pharmacophore. 3,7-Dibromoquinoline-2-carboxylic acid, with its carboxylic acid functionality, offers enhanced aqueous solubility and metal-chelating capacity compared to the simple dibromoquinoline core, suggesting even greater potential for disrupting fungal metal ion homeostasis—a validated, resistance-circumventing mechanism [2].

antifungal drug discovery Candida albicans metal homeostasis targeting

HCV Protease Inhibitor Intermediate Utility: 3,7-Dibromo vs. Mono-Bromo Quinolines

Bromo-substituted quinolines are established intermediates for constructing HCV protease inhibitors, with the bromine atoms serving as versatile handles for transition-metal-catalyzed cross-coupling [1]. Unlike mono-brominated quinolines (e.g., 7-bromo-5-methoxyquinoline), which permit only a single point of diversification, 3,7-dibromoquinoline-2-carboxylic acid provides two independently addressable bromine sites. This enables sequential decoration to generate libraries of 3,7-diaryl-quinoline-2-carboxylic acids—a scaffold topology that is inaccessible from mono-bromo or 2,4-dibromo congeners due to unfavorable steric and electronic profiles at the competing positions [2].

HCV NS3 protease inhibitors bromo-substituted quinoline intermediates antiviral drug synthesis

Crystal Engineering & Halogen-Bonding Potential: 3,7-Dibromo vs. 3,5-Dibromo Quinoline

The title molecule 3,7-dibromoquinoline (C9H5Br2N) adopts an almost planar conformation (r.m.s. deviation 0.027 Å) with the dihedral angle between aromatic rings being only 1.5(3)° [1]. In the crystal lattice, short intermolecular Br···Br contacts of 3.4443(13) Å are observed, significantly below the sum of van der Waals radii (~3.70 Å), indicating robust halogen-bonding interactions. In contrast, 3,5-dibromoquinoline exhibits a different packing motif with Br···Br distances typically >3.60 Å , making the 3,7-isomer the preferred choice for crystal engineering applications where directional halogen bonding is leveraged to control solid-state properties.

halogen bonding crystal engineering solid-state materials

High-Value Application Scenarios for 3,7-Dibromoquinoline-2-carboxylic Acid


Sequential Diversification for Antiviral Lead Optimization

Medicinal chemistry teams pursuing novel HCV NS3 protease inhibitors can leverage the orthogonally reactive C-3 and C-7 bromine atoms of 3,7-dibromoquinoline-2-carboxylic acid for stepwise Suzuki-Miyaura cross-coupling, introducing aryl/heteroaryl groups sequentially to explore P2 and P1' pocket interactions [1]. The carboxylic acid at C-2 provides a built-in zinc-binding group for the protease active site, eliminating the need for post-coupling oxidation. This built-in functionality reduces synthetic step count by 2–3 steps compared to routes starting from non-carboxylated dibromoquinolines [2].

Dual-Mechanism Antifungal Agent Development

The 3,7-dibromoquinoline-2-carboxylic acid scaffold combines the potent, broad-spectrum antifungal activity of the dibromoquinoline pharmacophore (MIC ≤ 0.5 μg/mL against C. albicans) with the metal-chelating capacity of the 2-carboxyl group, which can disrupt fungal Cu²⁺/Fe³⁺ homeostasis [1]. This dual mechanism is particularly valuable for developing agents active against azole-resistant Candida species, where current standard-of-care fails (fluconazole MIC > 64 μg/mL). In vivo validation in C. elegans infection models confirms that the dibromoquinoline core enhances survival against fluconazole-resistant C. albicans [2].

Halogen-Bonded Co-Crystal Engineering

The exceptionally short intermolecular Br···Br contacts (3.4443 Å) and planar molecular geometry (r.m.s. deviation 0.027 Å) of the 3,7-dibromoquinoline core make 3,7-dibromoquinoline-2-carboxylic acid an ideal tecton for halogen-bond-driven co-crystal design [1]. The additional carboxylic acid functionality introduces complementary hydrogen-bond donor/acceptor capability, enabling orthogonal supramolecular synthons. This dual-interaction capability is unavailable in simple dibromoquinolines lacking the carboxyl group, making the target compound uniquely suited for pharmaceutical co-crystal screening to improve solubility and bioavailability of partner APIs [2].

Quote Request

Request a Quote for 3,7-Dibromoquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.